molecular formula C15H21N3O5S B4388789 ethyl 4-[(4-methylphenyl)sulfonylcarbamoyl]piperazine-1-carboxylate

ethyl 4-[(4-methylphenyl)sulfonylcarbamoyl]piperazine-1-carboxylate

Cat. No.: B4388789
M. Wt: 355.4 g/mol
InChI Key: BEZWEDHMMGWNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[(4-methylphenyl)sulfonyl]amino}carbonyl)-1-piperazinecarboxylate is a complex organic compound with the molecular formula C12H16N2O5S. This compound is known for its unique chemical structure, which includes a piperazine ring and a sulfonyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-methylphenyl)sulfonylcarbamoyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4-methylphenyl)sulfonyl]amino}carbonyl)-1-piperazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted piperazine compounds.

Scientific Research Applications

Ethyl 4-({[(4-methylphenyl)sulfonyl]amino}carbonyl)-1-piperazinecarboxylate is utilized in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-methylphenyl)sulfonylcarbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]acetate
  • Ethyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate

Uniqueness

Ethyl 4-({[(4-methylphenyl)sulfonyl]amino}carbonyl)-1-piperazinecarboxylate is unique due to its combination of a piperazine ring and a sulfonyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

ethyl 4-[(4-methylphenyl)sulfonylcarbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-3-23-15(20)18-10-8-17(9-11-18)14(19)16-24(21,22)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZWEDHMMGWNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[(4-methylphenyl)sulfonylcarbamoyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[(4-methylphenyl)sulfonylcarbamoyl]piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[(4-methylphenyl)sulfonylcarbamoyl]piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[(4-methylphenyl)sulfonylcarbamoyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.